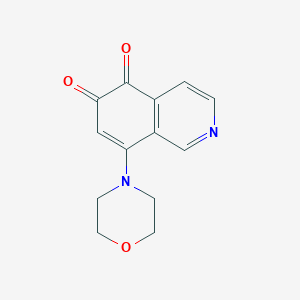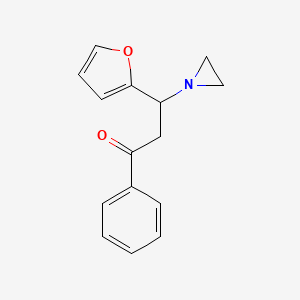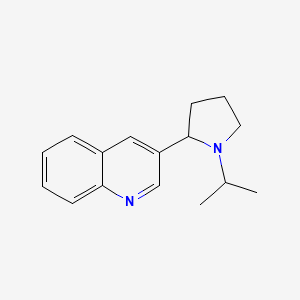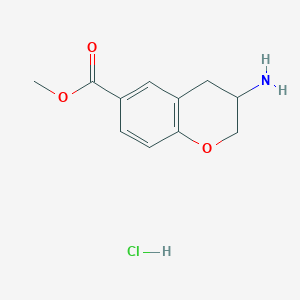![molecular formula C9H7BrO3 B11869702 (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is an organic compound that features a brominated benzodioxole ring attached to an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the benzodioxole ring .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: (6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid.
Reduction: (6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-benzo[1,3]dioxol-5-yl)-acrylic acid: Similar structure but with an acrylic acid group instead of an aldehyde group.
(6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is unique due to the presence of both a brominated benzodioxole ring and an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C9H7BrO3 |
|---|---|
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
2-(6-bromo-1,3-benzodioxol-5-yl)acetaldehyde |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h2-4H,1,5H2 |
Clé InChI |
QHPOXXANJHJULZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)

![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)






![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)


